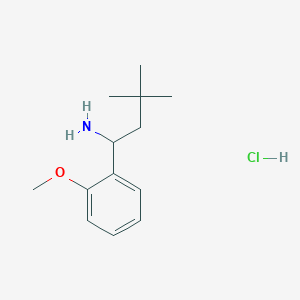![molecular formula C7H11N3 B1433118 1,4-Diazabicyclo[2.2.2]octane-2-carbonitrile CAS No. 1394774-46-9](/img/structure/B1433118.png)
1,4-Diazabicyclo[2.2.2]octane-2-carbonitrile
説明
1,4-Diazabicyclo[2.2.2]octane-2-carbonitrile is a useful research compound. Its molecular formula is C7H11N3 and its molecular weight is 137.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
1,4-Diazabicyclo[2.2.2]octane-2-carbonitrile is a highly nucleophilic tertiary amine base . It is used as a catalyst and reagent in polymerization and organic synthesis . It is similar in structure to quinuclidine, but the latter has one of the nitrogen atoms replaced by a carbon atom .
Mode of Action
This compound, acting as a strong nucleophile, initiates its attack at the carbonyl group . The nucleophilicity of the amine is high because the amine centers are unhindered . It is sufficiently basic to promote a variety of coupling reactions .
Biochemical Pathways
This compound can be used for a range of organic transformations, including C-H functionalization, formation of hetero-hetero bonds, rearrangements, the synthesis of heterocyclic compounds, cyclizations and annulations, and other miscellaneous reactions .
Pharmacokinetics
The pharmacokinetic properties of 1,4-Diazabicyclo[22It is known that the compound is soluble and hygroscopic , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific reaction it is catalyzing. For example, in the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers, it acts as a nucleophilic catalyst .
Action Environment
The action of this compound can be influenced by environmental factors. The reactions are environmentally friendly and the catalyst can be recycled in some cases .
生化学分析
Biochemical Properties
1,4-Diazabicyclo[2.2.2]octane-2-carbonitrile acts as a nucleophilic catalyst in several biochemical reactions. It interacts with enzymes such as alcohol dehydrogenase and isocyanate functionalized monomers, facilitating the formation of polyurethane and other polymers . The compound also serves as a Lewis base, forming complexes with various biomolecules. These interactions are essential for catalyzing reactions like the Baylis-Hillman reaction, which involves aldehydes and unsaturated ketones . The compound’s ability to scavenge free radicals due to fluorochrome excitation makes it useful in fluorescence microscopy and as an anti-fade reagent .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the ion exchange capacity and ionic conductivity of cell membranes, impacting cellular communication and transport . The compound’s role in scavenging free radicals also protects cells from oxidative stress, thereby maintaining cellular integrity and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through nucleophilic catalysis and Lewis base interactions. It binds to specific sites on enzymes and proteins, altering their activity and facilitating biochemical reactions . The compound’s nucleophilicity allows it to participate in various coupling reactions, promoting the formation of carbon-carbon and carbon-heteroatom bonds . Additionally, its ability to form stable complexes with hydrogen peroxide and sulfur dioxide highlights its versatility as a catalyst .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is known to be stable under normal laboratory conditions, but prolonged exposure to light and air can lead to its degradation . Long-term studies have shown that the compound maintains its catalytic activity over extended periods, making it suitable for various in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively catalyzes biochemical reactions . At higher doses, it can cause adverse effects such as oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is both effective and safe for use in biochemical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. It participates in the synthesis of heterocyclic compounds, cyclizations, and annulations . The compound’s interactions with enzymes such as alcohol dehydrogenase and isocyanate functionalized monomers highlight its role in metabolic flux and the regulation of metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . The compound’s ability to form complexes with various biomolecules also plays a role in its transport and distribution within the cellular environment .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its catalytic activity . The compound’s interactions with enzymes and proteins within these compartments further enhance its role in biochemical reactions and cellular processes .
特性
IUPAC Name |
1,4-diazabicyclo[2.2.2]octane-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-5-7-6-9-1-3-10(7)4-2-9/h7H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWWVMDVUGEKPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCN1CC2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


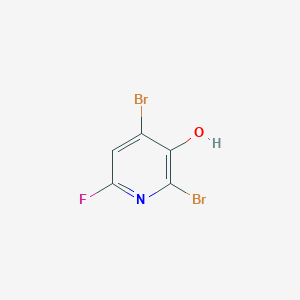
![1-[4-(Trifluoromethyl)phenyl]pent-4-en-1-amine](/img/structure/B1433036.png)
![4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-ol](/img/structure/B1433037.png)
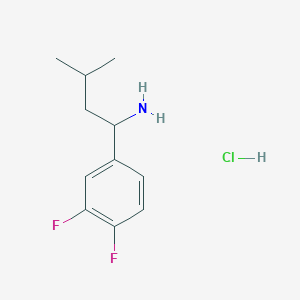
![methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate](/img/structure/B1433044.png)
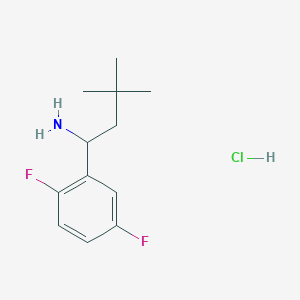
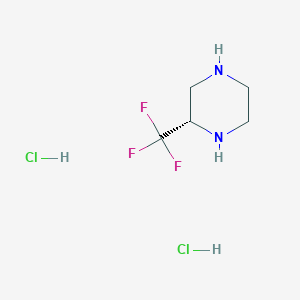
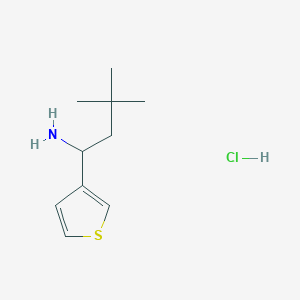
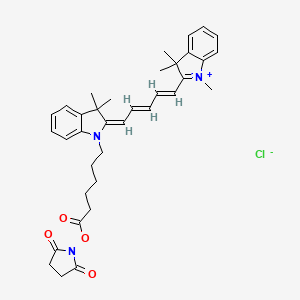

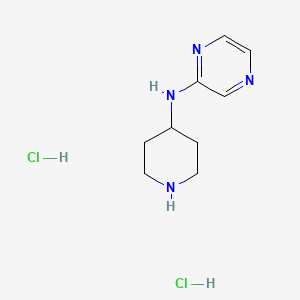
![sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate](/img/structure/B1433054.png)

